molecular formula C10H13Cl2NO2 B1665166 Clorhidrato de arbaclofeno CAS No. 63701-55-3

Clorhidrato de arbaclofeno

Número de catálogo: B1665166
Número CAS: 63701-55-3
Peso molecular: 250.12 g/mol
Clave InChI: WMNUVYYLMCMHLU-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Applications in Autism Spectrum Disorder (ASD)

Clinical Trials and Findings

  • Mixed Results in Social Skills : Two recent clinical trials involving 204 autistic children and teenagers reported that while arbaclofen did not significantly improve social skills compared to placebo, it did show notable enhancements in atypical behaviors and motor skills . The trials utilized the Vineland Adaptive Behavior Scales (VABS) to assess communication abilities, revealing some improvements that lacked statistical significance.
  • Subgroup Efficacy : A 2016 reanalysis suggested that arbaclofen may benefit a specific subgroup of verbally fluent individuals with ASD who have an IQ above 70 . This indicates potential for personalized treatment approaches based on individual characteristics.
  • Safety Profile : Overall, arbaclofen was well-tolerated among participants, with mild adverse effects reported. Serious side effects were rare but included instances of loss of consciousness at high doses .

Applications in Fragile X Syndrome (FXS)

Arbaclofen has also been studied for its effects on FXS, a genetic condition often associated with ASD.

  • Improvement in Social Avoidance : A phase 2 randomized trial indicated that arbaclofen improved social avoidance symptoms in children with FXS . However, primary outcome measures showed no significant difference from placebo overall.
  • Exploratory Analyses : Secondary analyses revealed improvements in specific behavioral domains among participants with consistent raters throughout the study . This suggests that further exploration into targeted groups could yield more definitive results.

Applications in Multiple Sclerosis-Related Spasticity

Arbaclofen's efficacy extends to treating spasticity associated with multiple sclerosis (MS).

  • Efficacy in Clinical Trials : A multicenter double-blind study demonstrated that arbaclofen extended-release at a dose of 40 mg/day significantly reduced spasticity compared to placebo over a 12-week period . The primary endpoints included changes in the Modified Ashworth Scale and Clinical Global Impression of Change scores.
  • Comparison with Baclofen : In this study, arbaclofen showed fewer treatment-emergent adverse events compared to traditional baclofen, indicating a potentially safer profile for patients .

Summary Table of Clinical Applications

ConditionStudy TypeKey FindingsSafety Profile
Autism Spectrum DisorderPhase II TrialsMixed results; improvements in atypical behaviors; subgroup efficacy notedGenerally well-tolerated; mild side effects
Fragile X SyndromePhase II Randomized TrialImproved social avoidance; no overall significanceMild adverse events noted
Multiple SclerosisMulticenter Double-Blind StudySignificant reduction in spasticityFewer adverse events than baclofen

Mecanismo De Acción

El hidrocloruro de STX 209 ejerce sus efectos activando selectivamente los receptores GABA B. Estos receptores están implicados en la neurotransmisión inhibitoria en el sistema nervioso central. Tras su activación, los receptores GABA B modulan la liberación de neurotransmisores, lo que lleva a una reducción de la excitabilidad neuronal y a la relajación muscular. El mecanismo de acción del compuesto implica la unión al receptor GABA B, lo que provoca cambios conformacionales que mejoran la conductancia del potasio e inhiben los canales de calcio .

Análisis Bioquímico

Biochemical Properties

Arbaclofen hydrochloride plays a significant role in biochemical reactions by acting as an agonist of the gamma-amino butyric acid type B (GABA_B) receptor. This compound interacts with the GABA_B receptor subunits 1 and 2, enhancing inhibitory neurotransmission . The interaction between arbaclofen hydrochloride and the GABA_B receptor is crucial for its antispastic activity, as it increases inhibitory neurotransmission upstream of the metabotropic glutamate receptor 5 (mGluR5) .

Cellular Effects

Arbaclofen hydrochloride influences various cellular processes by enhancing the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement leads to the inhibition of neurotransmission through spinal reflex arcs, which mediate reflex muscle contraction . In conditions such as multiple sclerosis and autism spectrum disorder, arbaclofen hydrochloride has been shown to improve social function and behavior by modulating GABA activity .

Molecular Mechanism

The molecular mechanism of arbaclofen hydrochloride involves its action as an agonist of the GABA_B receptor. By binding to this receptor, arbaclofen hydrochloride increases inhibitory neurotransmission, which helps reduce muscle spasticity and improve social behavior in conditions like fragile X syndrome . The compound’s interaction with the GABA_B receptor subunits 1 and 2 is essential for its therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of arbaclofen hydrochloride have been observed over time in various studies. For instance, in a 12-week randomized, controlled clinical trial, arbaclofen extended-release tablets significantly reduced multiple sclerosis-related spasticity compared to placebo . The compound’s stability and degradation over time have been studied, showing that it remains effective and well-tolerated over extended periods .

Dosage Effects in Animal Models

The effects of arbaclofen hydrochloride vary with different dosages in animal models. In studies involving fragile X syndrome, higher doses of arbaclofen hydrochloride showed benefits over placebo on various subscales, such as irritability and hyperactivity . Some adverse effects, including neurobehavioral symptoms, were observed at higher doses .

Metabolic Pathways

Arbaclofen hydrochloride is involved in metabolic pathways that include hydrolysis by human carboxylesterase-2 (hCE-2). This enzyme catalyzes the conversion of arbaclofen placarbil, a prodrug of arbaclofen hydrochloride, into the active compound . The metabolism of arbaclofen hydrochloride primarily occurs in human tissues, where it is efficiently absorbed and rapidly converted to its active form .

Transport and Distribution

Arbaclofen hydrochloride is transported and distributed within cells and tissues through both passive and active mechanisms. The compound is absorbed throughout the intestine via the monocarboxylate type 1 transporter, allowing for efficient distribution in the body . This transport mechanism ensures that arbaclofen hydrochloride reaches its target sites effectively .

Subcellular Localization

The subcellular localization of arbaclofen hydrochloride involves its targeting to specific compartments within cells. The compound’s interaction with the GABA_B receptor subunits 1 and 2 directs it to the appropriate cellular locations where it can exert its therapeutic effects . This localization is essential for the compound’s activity and function in modulating inhibitory neurotransmission .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis del hidrocloruro de STX 209 implica la preparación de ®-Baclofen, que se logra mediante los siguientes pasos:

    Material de partida: La síntesis comienza con el ácido 4-clorofenilacético disponible comercialmente.

    Reducción: El grupo ácido carboxílico se reduce a un alcohol utilizando un agente reductor como el hidruro de litio y aluminio.

    Aminación: El alcohol se convierte entonces en una amina mediante una reacción con amoníaco o una fuente de amina.

    Resolución: La mezcla racémica de Baclofen se resuelve en sus enantiómeros utilizando técnicas de resolución quiral para obtener ®-Baclofen.

    Formación de hidrocloruro: Finalmente, ®-Baclofen se convierte en su sal de hidrocloruro reaccionando con ácido clorhídrico.

Métodos de Producción Industrial

La producción industrial del hidrocloruro de STX 209 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para mejorar la eficiencia y la escalabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de STX 209 se somete a varios tipos de reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Productos Principales Formados

Comparación Con Compuestos Similares

Compuestos Similares

Singularidad

El hidrocloruro de STX 209 es único debido a su activación selectiva de los receptores GABA B y sus posibles aplicaciones terapéuticas en el tratamiento del trastorno del espectro autista y el síndrome de X frágil. A diferencia de otros análogos del GABA, el hidrocloruro de STX 209 se dirige específicamente a los receptores GABA B, lo que lo convierte en una herramienta valiosa para estudiar estos receptores y desarrollar terapias específicas .

Actividad Biológica

Arbaclofen hydrochloride, also known as R-baclofen or STX209, is a selective agonist of the gamma-aminobutyric acid type B (GABA-B) receptor. It is an isomer of baclofen and has been investigated for its potential therapeutic effects in various neurological and psychiatric conditions, particularly autism spectrum disorder (ASD), fragile X syndrome (FXS), and spasticity related to multiple sclerosis (MS). This article delves into the biological activity of arbaclofen, summarizing its mechanisms, clinical trial findings, and pharmacological properties.

Arbaclofen functions as an agonist at the GABA-B receptor, which plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. By activating these receptors, arbaclofen enhances synaptic inhibition and modulates neurotransmitter release, which can lead to various physiological effects including muscle relaxation and reductions in spasticity. The compound is believed to act upstream of the metabotropic glutamate receptor 5 (mGluR5), further contributing to its inhibitory effects on excitatory neurotransmission .

Pharmacokinetics

  • Absorption : Unlike baclofen, arbaclofen can be absorbed throughout the gastrointestinal tract, including the lower small intestine and colon, allowing for sustained release formulations .
  • Elimination : Over 80% of arbaclofen is eliminated unchanged via renal pathways .
  • Half-life : Studies indicate a half-life ranging from 1.6 to 3.4 hours across different animal models .

Autism Spectrum Disorder (ASD)

Arbaclofen has been evaluated for its efficacy in treating social deficits associated with ASD. In a Phase II trial involving 32 children and adolescents, participants exhibited broad beneficial effects on autistic symptoms without significant safety concerns. However, subsequent larger trials did not show significant improvements on primary outcome measures but suggested some benefits in secondary outcomes like Clinical Global Impression scores .

Fragile X Syndrome (FXS)

Two Phase III clinical trials assessed arbaclofen's effectiveness in treating social avoidance behaviors in FXS. The trials involved flexible and fixed dosing strategies but ultimately did not meet their primary endpoints. Despite this, some improvements were noted in secondary measures, indicating potential benefits that warrant further investigation .

Spasticity in Multiple Sclerosis

Arbaclofen has shown promise in reducing spasticity associated with MS. A multicenter double-blind placebo-controlled study found that a daily dose of 40 mg significantly reduced spasticity compared to placebo over a 12-week period. The treatment was well tolerated with fewer adverse events compared to traditional baclofen .

Efficacy in Animal Models

Preclinical studies have demonstrated that arbaclofen reverses social deficits and reduces repetitive behaviors in mouse models of FXS and ASD. For instance, treatment with R-baclofen improved social approach behaviors and reduced stereotypical actions at non-sedating doses . These findings support the hypothesis that GABA-B receptor modulation may ameliorate symptoms associated with these disorders.

Summary of Clinical Trials

StudyConditionDesignPrimary OutcomeResult
209FX301FXSPhase IIISocial Avoidance ScoreDid not meet primary endpoint
209FX302FXSPhase IIISocial Avoidance ScoreDid not meet primary endpoint
NCT01743651MS SpasticityPhase IIIModified Ashworth ScaleSignificant reduction vs placebo

Propiedades

IUPAC Name

(3R)-4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNUVYYLMCMHLU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CC(=O)O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40213112
Record name Arbaclofen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63701-55-3
Record name Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63701-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arbaclofen hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063701553
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arbaclofen hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40213112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARBACLOFEN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8703929ITD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arbaclofen hydrochloride
Reactant of Route 2
Arbaclofen hydrochloride
Reactant of Route 3
Reactant of Route 3
Arbaclofen hydrochloride
Reactant of Route 4
Arbaclofen hydrochloride
Reactant of Route 5
Arbaclofen hydrochloride
Reactant of Route 6
Arbaclofen hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.